molecular formula C18H18ClN3O2 B305688 (5E)-3-(4-chlorophenyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione

(5E)-3-(4-chlorophenyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione

Cat. No. B305688
M. Wt: 343.8 g/mol
InChI Key: DCXQAFVCUDJSNQ-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-3-(4-chlorophenyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidinediones. It has been the subject of scientific research due to its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of (5E)-3-(4-chlorophenyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione involves the inhibition of various enzymes and signaling pathways. It inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and apoptosis in cancer cells. It also inhibits the activity of protein tyrosine phosphatase 1B, an enzyme involved in insulin signaling, leading to improved glucose metabolism and insulin sensitivity in diabetic patients. Additionally, it inhibits the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain, leading to improved cognitive function in Alzheimer's disease.
Biochemical and physiological effects:
(5E)-3-(4-chlorophenyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione has been found to exhibit various biochemical and physiological effects. It reduces the levels of reactive oxygen species and pro-inflammatory cytokines, leading to reduced oxidative stress and inflammation in cancer cells and the brain. It also regulates the expression of various genes involved in glucose metabolism and insulin signaling, leading to improved glucose homeostasis and insulin sensitivity in diabetic patients.

Advantages and Limitations for Lab Experiments

The advantages of using (5E)-3-(4-chlorophenyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione in lab experiments include its potent anti-cancer, anti-diabetic, and neuroprotective properties. However, its limitations include its low solubility in water and the need for further studies to determine its safety and efficacy in humans.

Future Directions

The future directions for the research on (5E)-3-(4-chlorophenyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione include the development of more efficient synthesis methods, the evaluation of its safety and efficacy in animal models, and the exploration of its potential therapeutic applications in other diseases such as cardiovascular diseases and inflammatory disorders. Moreover, the identification of its molecular targets and the elucidation of its mechanism of action will provide valuable insights into its therapeutic potential.

Synthesis Methods

The synthesis of (5E)-3-(4-chlorophenyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione involves the condensation reaction between 4-chlorobenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate. The resulting product is then reacted with 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde to obtain the desired compound.

Scientific Research Applications

(5E)-3-(4-chlorophenyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease. It has been shown to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. It also exhibits anti-diabetic effects by regulating glucose metabolism and insulin signaling pathways. Moreover, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Product Name

(5E)-3-(4-chlorophenyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione

Molecular Formula

C18H18ClN3O2

Molecular Weight

343.8 g/mol

IUPAC Name

(5E)-3-(4-chlorophenyl)-5-[(1-ethyl-2,5-dimethylpyrrol-3-yl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C18H18ClN3O2/c1-4-21-11(2)9-13(12(21)3)10-16-17(23)22(18(24)20-16)15-7-5-14(19)6-8-15/h5-10H,4H2,1-3H3,(H,20,24)/b16-10+

InChI Key

DCXQAFVCUDJSNQ-MHWRWJLKSA-N

Isomeric SMILES

CCN1C(=CC(=C1C)/C=C/2\C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C

SMILES

CCN1C(=CC(=C1C)C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C

Canonical SMILES

CCN1C(=CC(=C1C)C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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